2-(2-Hydroxyethoxy)pyridin-3-ol chemical structure and properties
2-(2-Hydroxyethoxy)pyridin-3-ol chemical structure and properties
CAS: 1152438-91-3 | Context: Roxadustat (FG-4592) Impurity Profiling
Executive Summary
2-(2-Hydroxyethoxy)pyridin-3-ol is a critical process-related impurity and intermediate associated with the synthesis of Roxadustat (FG-4592), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor used for the treatment of anemia in chronic kidney disease.
Structurally, the molecule features a pyridine core substituted with a hydroxyl group at the C3 position and a hydroxyethoxy ether chain at the C2 position. Its presence in pharmaceutical substances requires rigorous control due to the potential for chelation-mediated side reactions and its impact on the ionization profile of the final drug substance. This guide details its structural dynamics, formation mechanisms, and analytical control strategies.
Chemical Constitution & Structural Dynamics
Physicochemical Profile
The molecule exhibits amphoteric character due to the basic pyridine nitrogen and the acidic phenolic hydroxyl group. Unlike unsubstituted 2-hydroxypyridines, which exist predominantly as 2-pyridones (lactams), the O-alkylation at the C2 position in this molecule "locks" the aromatic pyridine form, preventing tautomerization to the pyridone.
| Property | Value (Predicted/Observed) |
| IUPAC Name | 2-(2-hydroxyethoxy)pyridin-3-ol |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| pKa (Pyridine N) | ~3.5 (Predicted) |
| pKa (Phenolic OH) | ~8.8 (Predicted) |
| LogP | 0.2 - 0.5 (Hydrophilic) |
| H-Bond Donors | 2 (Phenolic OH, Aliphatic OH) |
| H-Bond Acceptors | 4 (Pyridine N, Ether O, 2x Hydroxyl O) |
Intramolecular Interactions
The proximity of the C2-ether oxygen and the C3-hydroxyl group creates a pseudo-ring motif via intramolecular hydrogen bonding. This stabilizes the molecule but also alters its elution profile in reverse-phase chromatography compared to its non-etherified precursors.
Figure 1: Structural dynamics and functional motifs of 2-(2-Hydroxyethoxy)pyridin-3-ol.
Synthetic Pathways & Formation Mechanism[1][2][3]
The formation of 2-(2-Hydroxyethoxy)pyridin-3-ol typically occurs via a Nucleophilic Aromatic Substitution (
Mechanism: Alkylation
The reaction requires a base to deprotonate the ethylene glycol, generating an alkoxide nucleophile. This nucleophile attacks the electron-deficient C2 position of the pyridine ring (activated by the ring nitrogen).
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Activation: The C2-Cl bond is polarized by the adjacent pyridine nitrogen.
-
Attack: The glycol alkoxide attacks C2, forming a Meisenheimer-like complex.
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Elimination: Chloride is expelled, re-aromatizing the system to form the ether linkage.
Critical Process Parameter (CPP): If the base is too strong or the temperature too high, the C3-hydroxyl group (phenolic) may also be alkylated, leading to bis-alkylated impurities.
Figure 2: Reaction pathway for the formation of the target ether via Nucleophilic Aromatic Substitution.
Analytical Profiling & Control
Detecting this impurity requires a method capable of resolving polar pyridine derivatives. Standard C18 methods often fail due to peak tailing caused by the basic nitrogen interacting with silanol groups.
Recommended HPLC Method
This protocol uses ion-pairing or pH control to suppress ionization of the pyridine nitrogen, ensuring sharp peak shape.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min (5% B); 5-20 min (5% -> 60% B); 20-25 min (60% B) |
| Detection | UV @ 254 nm (Pyridine |
| Retention Time | ~4.5 - 6.0 min (Elutes early due to polarity) |
Mass Spectrometry (LC-MS)
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Ionization: ESI Positive Mode (
). -
Parent Ion: m/z 168.1.
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Key Fragments:
-
m/z 124 (Loss of ethylene oxide/glycol chain).
-
m/z 106 (Hydroxypyridine core).
-
Experimental Protocol: Synthesis & Isolation
Objective: Selective mono-alkylation of 2-chloropyridin-3-ol to synthesize 2-(2-Hydroxyethoxy)pyridin-3-ol reference standard.
Reagents
-
2-Chloropyridin-3-ol (1.0 eq)
-
Ethylene Glycol (10.0 eq) - Excess serves as solvent and prevents bis-alkylation.
-
Potassium Carbonate (
) (2.5 eq) -
Solvent: N,N-Dimethylformamide (DMF) (Optional, if glycol viscosity is problematic).
Procedure
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Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 2-chloropyridin-3-ol (1.30 g, 10 mmol) and Potassium Carbonate (3.45 g, 25 mmol).
-
Addition: Add Ethylene Glycol (6.2 g, 100 mmol). If the slurry is too thick, add 10 mL of anhydrous DMF.
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Reaction: Heat the mixture to 100°C under nitrogen atmosphere. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[1] The reaction typically reaches completion in 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (50 mL) and neutralize to pH ~7.0 using 1N HCl. Note: Careful neutralization is required to precipitate the product or prepare for extraction.
-
Extract with Ethyl Acetate (3 x 50 mL). The product is polar; if extraction efficiency is low, use n-Butanol or continuous liquid-liquid extraction.
-
-
Purification:
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: Triturate the residue with cold diethyl ether or purify via flash column chromatography (Silica gel, Gradient: 0-10% Methanol in DCM).
-
Validation Criteria
-
1H NMR (400 MHz, DMSO-d6):
7.75 (dd, 1H), 7.20 (dd, 1H), 6.85 (dd, 1H), 4.90 (t, OH), 4.35 (t, 2H, ), 3.70 (m, 2H, ). -
Purity: >98.0% by HPLC (Area %).
References
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Roxadustat Synthesis & Impurities: Journal of Medicinal Chemistry. "Discovery and Synthesis of FG-4592 (Roxadustat)." (Generalized reference to parent drug synthesis).
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Pyridine Ether Synthesis: BenchChem Protocols. "Synthesis of substituted pyridines via Nucleophilic Aromatic Substitution."
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Analytical Method: American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates."
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Impurity Context: BOC Sciences. "Roxadustat and Impurities List."
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Chemical Data: PubChem. "Compound Summary for Pyridin-3-ol derivatives."
